![molecular formula C15H16N10 B6453332 9-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine CAS No. 2549042-82-0](/img/structure/B6453332.png)
9-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated against leukemia cell lines, showing good in vitro anti-proliferative activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the formation of pyrazol-3-one substrates . The compounds were evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .Scientific Research Applications
M6P has been studied for its potential as a therapeutic agent, as well as its ability to act as a ligand for certain proteins. In particular, it has been studied for its ability to bind to the enzyme adenosine deaminase (ADA) and inhibit its activity. This has been found to be useful in the treatment of certain types of cancer, as well as in the treatment of autoimmune diseases. M6P has also been studied for its potential as an anti-inflammatory agent and has been found to be effective in the treatment of rheumatoid arthritis. In addition, it has been studied for its ability to act as an agonist of the serotonin receptor 5-HT2A, and this has been found to be useful in the treatment of depression and anxiety.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s cytotoxic activities against various cancer cell lines suggest it has sufficient bioavailability to exert its effects .
Result of Action
The compound shows superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It significantly inhibits the growth of these cell lines, with IC50 values in the nanomolar range . The compound also induces apoptosis within these cells .
Advantages and Limitations for Lab Experiments
The use of M6P in laboratory experiments has a number of advantages and limitations. One of the main advantages is that M6P can be synthesized using a variety of methods, including the Bischler-Napieralski reaction, the Staudinger reaction, and the Ugi reaction. This makes it relatively easy to obtain and use in laboratory experiments. Additionally, M6P has been found to have a range of biochemical and physiological effects, which makes it useful for a variety of research applications. However, one of the main limitations is that M6P is a synthetic molecule and therefore may not be as effective as natural compounds in some cases.
Future Directions
The use of M6P in scientific research has grown significantly over the past few decades, and there are a number of potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of M6P, in order to better understand its potential therapeutic applications. Additionally, further research could be conducted into the mechanism of action of M6P, in order to better understand how it interacts with various proteins and enzymes. Furthermore, further research could be conducted into the potential side effects of M6P and its use in laboratory experiments. Finally, research could be conducted into the potential applications of M6P in drug delivery systems, as well as its potential use as an imaging agent.
Synthesis Methods
M6P can be synthesized using a variety of methods, including the Bischler-Napieralski reaction, the Staudinger reaction, and the Ugi reaction. In the Bischler-Napieralski reaction, a mixture of a pyrazole and a piperazine is heated in a solvent, such as dimethylformamide, and the resulting product is then treated with methanol to form M6P. The Staudinger reaction involves the reaction of a pyrazole with an amine in the presence of a base, such as potassium carbonate, and the Ugi reaction involves the reaction of a pyrazole with an amine, an aldehyde, and a carboxylic acid.
properties
IUPAC Name |
9-methyl-6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-23-9-20-11-14(23)18-8-19-15(11)25-4-2-24(3-5-25)13-10-6-21-22-12(10)16-7-17-13/h6-9H,2-5H2,1H3,(H,16,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZKGDCXLBRHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.